molecular formula C17H30ClNSn B2677861 4-Chloro-3-(tributylstannyl)pyridine CAS No. 206115-40-4

4-Chloro-3-(tributylstannyl)pyridine

Cat. No. B2677861
CAS RN: 206115-40-4
M. Wt: 402.59
InChI Key: ZUDFMNMRJSTEJR-UHFFFAOYSA-N
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Description

4-Chloro-3-(tributylstannyl)pyridine is a chemical compound with the empirical formula C17H30ClNSn . It is used in various scientific research areas due to its excellent reactivity and can be employed as a catalyst, precursor, or ligand in organic synthesis, medicinal chemistry, and material science.


Molecular Structure Analysis

The molecular weight of this compound is 402.59 Da . The SMILES string representation of the molecule is CCCC [Sn] (CCCC) (CCCC)c1cnccc1Cl .


Physical And Chemical Properties Analysis

This compound is a solid substance . Its empirical formula is C17H30ClNSn .

Scientific Research Applications

Synthesis of Branched Oligopyridines

4-Chloro-3-(tributylstannyl)pyridine is instrumental in the synthesis of branched oligopyridines. The compound is used in the innovative 'LEGO' system, where it undergoes regioselective [4+2] cycloadditions with ethynyltributyltin, leading to the formation of 4-tributylstannyl-2,6-oligopyridines. These intermediates, upon bromination, yield 4-bromo-2,6-oligopyridines, which are further utilized in cross-coupling reactions under Stille conditions to produce branched oligopyridines containing 8 to 14 pyridine units (Pabst & Sauer, 1999).

Synthesis of Functionalized Pyridines

The compound has been used as a synthetic equivalent for acetylene, aryl, acyl, and halogeno alkynes in [4+2] cycloadditions. For instance, ethynyltributyltin reacts with certain substrates to form 4-tributylstannyl-pyridine derivatives. These derivatives can undergo Pd-catalyzed acylation and arylation, halogenation, and protonation to yield functionalized pyridines, which are not accessible through direct cycloaddition of the corresponding alkynes (Sauer & Heldmann, 1998).

Optical and Electronic Applications

This compound has been used in the synthesis of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines. These compounds show remarkable properties like emission solvatochromism and the potential to function as colorimetric and luminescent pH sensors. The synthesis involves a double cross-coupling reaction, followed by aldol condensation, highlighting the compound's utility in creating materials with desirable optical properties (Hadad et al., 2011).

Metal Complex Formation

The compound has been used in the synthesis of electroactive ligands and the formation of metal complexes. For example, the reaction with certain precursors affords novel redox-active ligands that demonstrate chelating abilities, forming complexes with metals like Ni2+ and Zn2+. These complexes exhibit interesting properties such as the stabilization of a mixed-valence state in one-electron oxidized complexes, showing the compound's significance in materials science and coordination chemistry (Massue et al., 2005).

Safety and Hazards

4-Chloro-3-(tributylstannyl)pyridine is classified as Acute Tox. 3 Oral, Acute Tox. 4 Dermal, Aquatic Acute 1, Aquatic Chronic 1, Eye Irrit. 2, Repr. 1B, Skin Irrit. 2, STOT RE 1 . It is harmful if swallowed, in contact with skin, and causes skin and eye irritation . It may damage fertility or the unborn child and causes damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

tributyl-(4-chloropyridin-3-yl)stannane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN.3C4H9.Sn/c6-5-1-3-7-4-2-5;3*1-3-4-2;/h1,3-4H;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDFMNMRJSTEJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=C(C=CN=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30ClNSn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of LDA (1.2 eq.) in THF (0.2M) at −78° C. was added 4-chloro-pyridine (1.0 eq.). The mixture was stirred for 1.5 h at −78° C. then Bu3SnCl (1.5 eq.) was added. The final mixture was slowly warmed to rt, poured in saturated aqueous NH4Cl and extracted with EtOAc (2×). The combined organic extracts were washed with brine, dried over Na2SO4, filtered and concentrated. Flash chromatography (Hex:EtOAc; 95:5) afforded the title compound as an oil.
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Synthesis routes and methods II

Procedure details

To a solution of LDA (1.1 eq) in THF (0.05M) at −78° C. was added 4-chloropyridine (1 eq). After 1.5 h tributyltin chloride (1.5 eq) was added and the reaction mixture was warmed at rt over 3 h. The reaction mixture was diluted with water and extracted with EtOAc. The organic extracts were washed with brine, dried over MgSO4, filtered and concentrated. The residue was purified by flash chromatography (hexane:EtOAc, 95:5) to afforded the title compound.
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